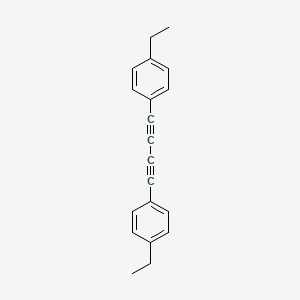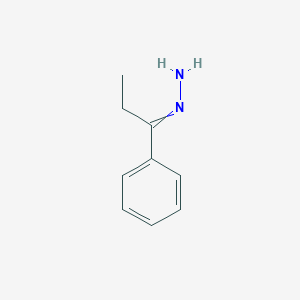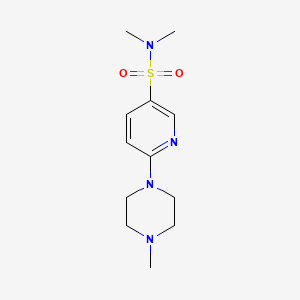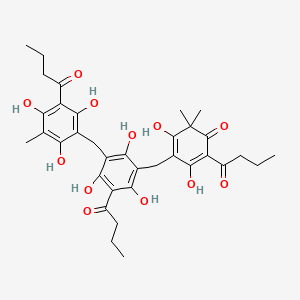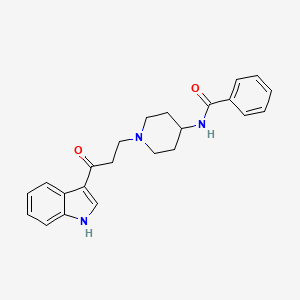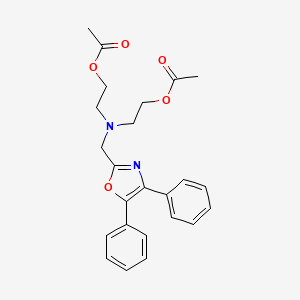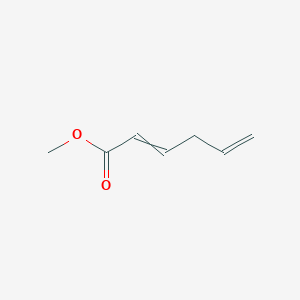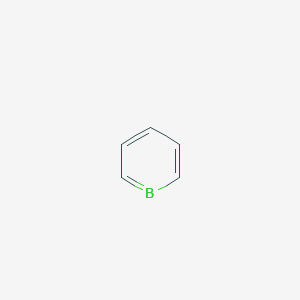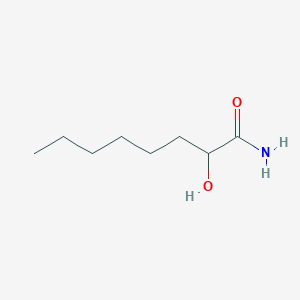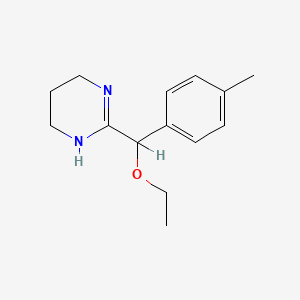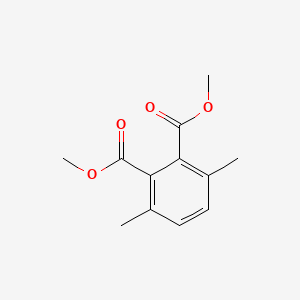
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a dioxolane ring attached to a butanol chain with an ethyl and phenyl substituent. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in toluene with a catalyst such as p-toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents can also be tailored to meet industrial requirements.
化学反应分析
Types of Reactions
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminium hydride (LiAlH₄). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学研究应用
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol involves its interaction with molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations. The compound’s reactivity is influenced by the presence of the ethyl and phenyl substituents, which can affect its interaction with other molecules.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the ethyl and phenyl substituents.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: Another dioxolane derivative with different substituents that influence its chemical properties.
4-Vinyl-1,3-dioxolan-2-one: A related compound used in different applications, such as polymer synthesis.
Uniqueness
4-(2-Ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of both ethyl and phenyl groups enhances its versatility in various chemical reactions and applications.
属性
CAS 编号 |
37939-47-2 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC 名称 |
4-(2-ethyl-2-phenyl-1,3-dioxolan-4-yl)butan-1-ol |
InChI |
InChI=1S/C15H22O3/c1-2-15(13-8-4-3-5-9-13)17-12-14(18-15)10-6-7-11-16/h3-5,8-9,14,16H,2,6-7,10-12H2,1H3 |
InChI 键 |
KNSHFMFRXTWWKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)CCCCO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


